Dual H3 Antagonism and SERT Inhibition in a Single Molecular Entity
JNJ-28583867 is the only compound among its direct comparators to possess both nanomolar H3 receptor antagonism and SERT inhibition as intrinsic, single-molecule activities [1]. In contrast, pitolisant is a pure H3 antagonist with no measurable SERT activity [2], and fluoxetine is a pure SSRI with no H3 activity [3].
| Evidence Dimension | Intrinsic target engagement profile |
|---|---|
| Target Compound Data | H3 Ki = 10.6 nM; SERT Ki = 3.7 nM [1] |
| Comparator Or Baseline | Pitolisant: H3 Ki = 0.16 nM, no SERT activity; Fluoxetine: SERT Ki = 1.4 nM, no H3 activity [2][3] |
| Quantified Difference | JNJ-28583867 is the sole single-entity dual-mechanism compound in this comparison set |
| Conditions | Radioligand binding assays using recombinant human receptors and transporters [1] |
Why This Matters
This eliminates the need for combination dosing and enables coordinated in vivo engagement of both the histaminergic and serotonergic systems from a single dosing regimen [1].
- [1] Barbier AJ, Aluisio L, Lord B, et al. Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor. Eur J Pharmacol. 2007;576(1-3):43-54. View Source
- [2] Pitolisant. In: Encyclopedia of Toxicology (Fourth Edition). Elsevier; 2024. View Source
- [3] Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biol Psychiatry. 2001;50(5):345-350. View Source
